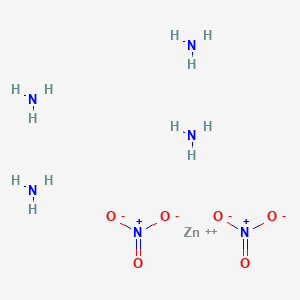![molecular formula C10H7N3O B13833194 3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
3,9-Dihydroimidazo[4,5-h]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dihydroimidazo[4,5-h]quinolin-6-one is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound consists of a fused imidazole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs in the presence of an iridium catalyst and is induced by visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet-Spengler reaction under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dihydroimidazo[4,5-h]quinolin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the imidazole and quinoline rings allows for a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: The methylsulfanyl group in position 4 of imidazoquinoxalines can be oxidized to the corresponding sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially in the presence of halogenated derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group leads to sulfones, while substitution reactions can yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
3,9-Dihydroimidazo[4,5-h]quinolin-6-one can be compared with other imidazoquinoline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds possess similar biological activities but differ in their specific molecular targets and pathways.
Imidazo[1,2-a]quinoxalines: These derivatives also exhibit a wide spectrum of biological activities, including anticancer and neuroprotective effects.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
3,9-dihydroimidazo[4,5-h]quinolin-6-one |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13) |
Clave InChI |
ULAPMEBZZDWKHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C(=O)C=CN3)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)

